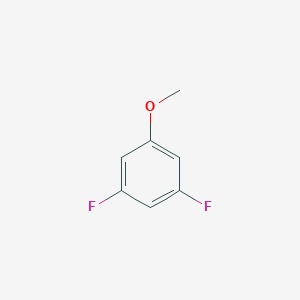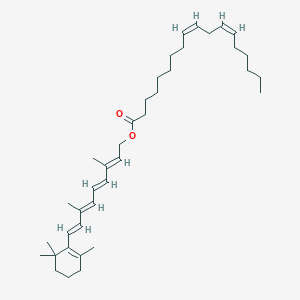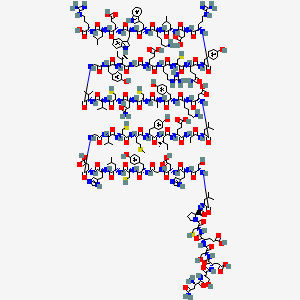
3,5-Difluoroanisole
Vue d'ensemble
Description
3,5-Difluoroanisole (CAS: 93343-10-3; C₇H₆F₂O) is a fluorinated aromatic ether characterized by a methoxy group (-OCH₃) and two fluorine atoms at the 3- and 5-positions of the benzene ring. This compound is widely used in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. The fluorine atoms enhance its acidity and influence regioselectivity in reactions, while the methoxy group contributes to solubility in polar solvents . Its molecular structure has been extensively studied using gas-phase electron diffraction and quantum chemical calculations, revealing a planar aromatic ring with bond lengths and angles consistent with fluorinated anisoles .
Méthodes De Préparation
Direct Synthesis via Nucleophilic Aromatic Substitution
The most established method for preparing 3,5-difluoroanisole involves the reaction of 1,3,5-trifluorobenzene with sodium methoxide (NaOMe) under controlled conditions. This SNAr reaction replaces one fluorine atom with a methoxy group, leveraging the electron-deficient nature of the aromatic ring.
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Deprotonation : Sodium methoxide generates a methoxide ion (CH₃O⁻), which acts as the nucleophile.
-
Substitution : The methoxide ion attacks the para position to the fluorine atoms, displacing a fluoride ion and forming this compound .
Key Parameters :
-
Temperature : 70–80°C to balance reaction rate and side-product formation.
-
Solvent : Methanol or toluene, with methanol favoring higher polarity and toluene enabling easier separation .
-
Molar Ratios : A 2:1 molar ratio of NaOMe to 1,3,5-trifluorobenzene ensures complete conversion .
Exemplary Procedure from Patent CN101407451A
A 5 L three-necked flask equipped with a mechanical stirrer and condenser is charged with 5.36 mol (708 g) of 1,3,5-trifluorobenzene and 10.72 mol (578.8 g) of 20% NaOMe in methanol. The mixture is heated to 70–80°C for 5 hours, cooled, and filtered. The solid residue is washed with methanol, and the combined filtrates are distilled under reduced pressure to isolate this compound .
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Purity (GC analysis) | >99% |
Comparative Analysis of Solvent Systems
The choice of solvent critically impacts reaction efficiency and product isolation. Patent CN101407451A evaluates methanol and toluene, revealing distinct advantages:
Methanol as Solvent
-
Advantages :
-
Enhances nucleophilicity of methoxide ions.
-
Simplifies post-reaction filtration due to methanol’s miscibility with by-products.
-
-
Disadvantages :
Toluene as Solvent
-
Advantages :
-
Lower polarity reduces side reactions, improving selectivity.
-
Facilitates phase separation during workup, reducing purification steps.
-
-
Disadvantages :
Comparative Data :
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 70–80 | 5 | 89–92 |
| Toluene | 110–120 | 8 | 85–88 |
Post-Treatment and Purification Techniques
Post-reaction processing ensures high purity by removing unreacted starting materials and by-products such as sodium fluoride (NaF) and residual solvents.
Filtration and Washing
-
Suction Filtration : Separates NaF and unreacted NaOMe from the crude product.
-
Methanol Wash : Removes adherent impurities from the solid residue .
Distillation
Analyse Des Réactions Chimiques
Method A: Amination of 1-Bromo-3,5-difluorobenzene
- Reaction :
- Conditions :
Method B: Chlorination and Reduction
- Step 1 : Chlorinating denitration of 5-chloro-2,4-difluoronitrobenzene to 1,3-dichloro-4,6-difluorobenzene .
- Step 2 : Nitration to 2,6-dichloro-3,5-difluoronitrobenzene.
- Step 3 : Hydrogenation with , eliminating HCl and reducing the nitro group .
Method C: Decarboxylation and Amination
- Step 1 : Decarboxylation of 5-chloro-2,4,6-trifluoroisophthalic acid to 2-chloro-1,3,5-trifluorobenzene.
- Step 2 : Dechlorination with Cu/H₂O at 300°C to 1,3,5-trifluorobenzene.
- Step 3 : Reaction with NH₃/MeOH at 200°C for 60 hours .
Electrophilic Substitution
- Nitration :
Reacts with HNO₃/H₂SO₄ to form nitro derivatives. Positional selectivity is influenced by fluorine’s electron-withdrawing effects . - Halogenation :
Bromination or chlorination occurs at the para position relative to the amino group due to steric and electronic effects .
Diazotization
Catalytic and Reductive Reactions
Thermodynamic and Kinetic Data
Applications De Recherche Scientifique
Pharmaceutical Applications
3,5-Difluoroanisole serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the bioavailability and stability of drugs.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of APIs due to its ability to modify the pharmacokinetic properties of drug candidates. For instance, it can be involved in the preparation of fluorinated anilines, which are critical for developing anti-cancer agents and other therapeutic drugs .
- Case Study : Research has demonstrated that incorporating fluorine into drug molecules can enhance their metabolic stability. A study on 3,5-difluoroaniline derivatives showed improved activity against specific cancer cell lines compared to their non-fluorinated counterparts .
Agrochemical Applications
In agriculture, this compound is used as an intermediate in the synthesis of herbicides and pesticides.
- Herbicide Development : The compound is integral in developing broad-spectrum herbicides. Its fluorine substituents contribute to increased herbicidal activity and selectivity against target weeds .
- Case Study : A patent describes a method for synthesizing 3,5-difluoroaniline from 1,3,5-trichlorobenzene, which is then utilized to create various herbicides with enhanced efficacy and reduced environmental impact .
Material Science
This compound finds applications in material science due to its unique chemical properties.
- Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry to create materials with desirable thermal and mechanical properties. Fluorinated polymers are known for their chemical resistance and thermal stability .
- Case Study : Research has indicated that polymers derived from fluorinated monomers exhibit superior performance in harsh chemical environments, making them suitable for applications in protective coatings and high-performance materials .
Chemical Synthesis
The compound is also significant in organic synthesis as a building block for various chemical transformations.
- Synthetic Routes : this compound can be synthesized through several methods, including direct fluorination of anisole or via multi-step synthetic pathways involving difluorobenzene derivatives .
- Data Table: Synthetic Methods Comparison
| Method Description | Yield (%) | Steps Required |
|---|---|---|
| Direct fluorination of anisole | 75 | 1 |
| Multi-step synthesis from difluorobenzene | 50 | 4 |
| Reaction of 3,5-difluorochlorobenzene with ammonia | 95 | 2 |
Safety and Environmental Considerations
While this compound has beneficial applications, it is essential to consider its safety profile.
Mécanisme D'action
The mechanism of action of 3,5-Difluoroanisole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy group can also influence the compound’s electronic properties, affecting its behavior in different environments .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs: Mono- and Difluoroanisoles
3-Fluoroanisole
- Acidity and Reactivity : The pKa of 3-fluoroanisole is higher than 3,5-difluoroanisole due to fewer electron-withdrawing fluorine substituents. This reduces its acidity and alters regioselectivity in metallation reactions .
- Applications : Primarily used in agrochemical synthesis, lacking the dual fluorine-mediated reactivity seen in this compound.
2,4-Difluoroanisole
- Regioselectivity : Unlike this compound, which directs metallation to the 4-position between fluorine atoms , 2,4-difluoroanisole exhibits competing reactivity between fluorine and methoxy groups.
- Applications: Effective as a dopant (0.5% in chlorobenzene) for LC-MS analysis of nonpolar compounds, outperforming this compound in certain chromatographic applications .
4-Fluoroanisole
- Reactivity : Metallation occurs ortho to the fluorine atom rather than the methoxy group, contrasting with the fluorine-dominated selectivity in this compound .
Brominated Derivatives: 4-Bromo-3,5-difluoroanisole
- Synthesis : Bromination of this compound using N-bromosuccinimide (NBS) in DMF yields 4-bromo-3,5-difluoroanisole with 91% selectivity and 64% yield. This highlights the compound’s susceptibility to electrophilic substitution at the 4-position .
Trinitro Derivatives: 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)
- Thermal Stability: DFTNAN, a derivative of this compound, exhibits lower thermal decomposition activation energy (148 kJ/mol) compared to non-fluorinated Trinitroanisole (TNAN, 167 kJ/mol), attributed to fluorine’s electron-withdrawing effects .
- Applications : Used in melt-cast explosives for improved stability and energy density .
Physicochemical and Spectroscopic Comparisons
Table 1: Physical Properties of Selected Fluoroanisoles
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | 158.12 | -18 | 175–178 | High (THF, DMF) |
| 2,4-Difluoroanisole | 158.12 | -5 | 168–170 | Moderate (Chlorobenzene) |
| 3-Fluoroanisole | 142.12 | -12 | 165–167 | Moderate (Ethanol) |
| 4-Bromo-3,5-difluoroanisole | 237.02 | 45–47 | 255–258 | Low (Hexane) |
Table 2: Reactivity and Spectroscopic Data
Activité Biologique
3,5-Difluoroanisole (C₇H₆F₂O) is an organic compound featuring a methoxy group and two fluorine atoms positioned at the 3 and 5 locations on the aromatic ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is categorized under substituted anisoles. Its synthesis can be achieved through various methods, including:
- Fluorination of Anisole : Direct fluorination using reagents such as potassium fluoride.
- Nucleophilic Substitution : Reaction with electrophiles to introduce fluorine atoms at specific positions.
The compound's ability to participate in chemical reactions makes it a valuable building block in drug development and agricultural applications .
While this compound itself may not exhibit direct biological activity, it serves as a precursor for more complex molecules with significant pharmacological properties. Its role in modulating the properties of final products is crucial for enhancing biological activity. The interactions of this compound with various nucleophiles and electrophiles are essential for predicting its behavior in biological systems.
Antibacterial Activity
Recent studies have investigated the antibacterial potential of fluorinated compounds similar to this compound. For instance, a study found that certain fluorinated derivatives exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications involving fluorine can enhance the antimicrobial properties of related compounds .
Case Study: Fluorinated Aldimines
In a study focusing on fluorinated aldimines, compounds structurally related to this compound were tested for their antibacterial activity. The results indicated that these compounds displayed varying degrees of potency against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like kanamycin B .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Fluorinated Aldimine | 10 | E. coli |
| Kanamycin B | 13 | E. coli |
| Fluorinated Aldimine | 15 | S. aureus |
This table illustrates the comparative effectiveness of fluorinated derivatives against common bacterial strains.
Potential Anti-Viral Activity
Another area of interest is the potential anti-viral activity of compounds derived from this compound. Research has shown that similar compounds possess inhibitory effects against viruses such as SARS-CoV-2. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the aromatic ring can significantly influence antiviral efficacy .
Q & A
Basic Research Questions
Q. How can the molecular conformation of 3,5-difluoroanisole be experimentally determined?
- Methodological Answer : The molecular structure and conformation of this compound can be analyzed using gas-phase electron diffraction (GED) combined with quantum chemical calculations (e.g., density functional theory). These methods resolve bond lengths, angles, and torsional potentials. For instance, GED studies revealed that the methoxy group adopts a planar conformation due to hyperconjugation with the aromatic ring, while fluorine substituents influence rotational barriers . Conflicting data on torsional energy profiles may arise from computational approximations (e.g., basis set selection), necessitating experimental validation.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- 19F NMR : Identifies fluorine environments and deuteration ratios (e.g., monodeuterated vs. tri-deuterated derivatives) .
- Resonance-enhanced two-photon ionization (R2PI) spectroscopy : Probes electronic transitions and vibronic coupling in gas-phase studies .
- Infrared/Raman spectroscopy : Assigns vibrational modes (e.g., C-F stretches at ~1,100 cm⁻¹) using reference databases like Socrates (2001) .
Q. What safety protocols are recommended for handling this compound in synthetic chemistry?
- Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk flasks) to prevent moisture-sensitive reactions. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential irritancy. For deuteration reactions with DMSO-d6, ensure thermal stability (≤90°C) to avoid solvent decomposition .
Advanced Research Questions
Q. How can selective deuteration of this compound be optimized for isotopic labeling studies?
- Methodological Answer : Use cesium carbonate (Cs₂CO₃) as a mild base in DMSO-d6 at 90°C for 3 hours. This promotes selective deuteration at the para position (76% mono-D product) via base-assisted C-H activation. Adjusting the substrate-to-solvent ratio influences deuteration levels, but full selectivity remains challenging due to competing di- and tri-deuteration pathways .
Q. What computational strategies resolve contradictions in torsional energy profiles of this compound?
- Methodological Answer : Employ multi-method approaches:
- DFT (M06 functional) : Accurately models hyperconjugation effects and fluorine-induced steric hindrance.
- SMD solvent models : Account for solvation effects in condensed-phase studies.
Discrepancies between experimental (GED) and theoretical data often stem from neglecting anharmonic corrections or relativistic effects in fluorine atoms .
Q. How does this compound serve as a precursor for bioactive derivatives?
- Methodological Answer :
- Esterification : React with acyl chlorides to form benzoate esters for antimicrobial assays.
- Hydroxylation : Synthesize 3,5-difluoro-2-hydroxybenzoic acid via directed ortho-metalation, a precursor for salicylic acid analogs with anti-inflammatory potential .
- Cross-coupling : Use Pd-catalyzed reactions to introduce aryl/heteroaryl groups for drug discovery .
Q. What role does this compound play in catalysis or material science?
- Methodological Answer : Its electron-withdrawing fluorine groups enhance Lewis acidity in coordination complexes. For example:
- Ligand design : Modify transition-metal catalysts (e.g., Pd or Ru) for C-H functionalization.
- Polymer precursors : Incorporate into fluorinated polyethers for high thermal stability .
Q. Contradictions and Open Challenges
- Deuteration Selectivity : While Cs₂CO₃/DMSO-d6 achieves para selectivity in this compound, analogous substrates (e.g., 3,5-difluorobenzonitrile) show poor regiocontrol due to competing hydrolysis .
- Theoretical vs. Experimental Data : Discrepancies in rotational barriers (e.g., methoxy group) highlight the need for higher-level ab initio methods (e.g., CCSD(T)) .
Propriétés
IUPAC Name |
1,3-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQPYSISUUHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369144 | |
| Record name | 3,5-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93343-10-3 | |
| Record name | 1,3-Difluoro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















